(3-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)azetidin-1-yl)(cyclopropyl)methanone
Overview
Description
(3-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)azetidin-1-yl)(cyclopropyl)methanone is a useful research compound. Its molecular formula is C11H17N5O and its molecular weight is 235.29 g/mol. The purity is usually 95%.
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Biochemical Analysis
Biochemical Properties
(3-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)azetidin-1-yl)(cyclopropyl)methanone plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with monoacylglycerol lipase (MAGL), a serine hydrolase enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG) into arachidonic acid and glycerol . The compound inhibits MAGL in a competitive mode with respect to the 2-AG substrate, leading to an elevation of 2-AG levels . This interaction highlights the compound’s potential in modulating endocannabinoid signaling pathways.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to increase norepinephrine levels in the cortex and produce antinociceptive efficacy in models of inflammatory and neuropathic pain . These effects suggest that the compound can significantly impact cellular signaling and metabolic processes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to MAGL, inhibiting its activity and leading to an increase in 2-AG levels . This inhibition results in the activation of cannabinoid receptors CB1 and CB2, which are involved in various physiological processes such as mood regulation, appetite, pain, and inflammation . The compound’s ability to modulate these receptors underscores its potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits time-dependent binding to MAGL in rodent brain, leading to sustained elevation of 2-AG levels . Additionally, the compound’s stability and degradation over time have been studied, revealing its potential for long-term modulation of endocannabinoid signaling pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound provides significant enzyme occupancy and therapeutic effects without adverse effects . At higher doses, it can induce hippocampal synaptic depression, altered sleep onset, and decreased electroencephalogram gamma power . These findings highlight the importance of dosage optimization for therapeutic applications.
Metabolic Pathways
This compound is involved in metabolic pathways related to endocannabinoid signaling. It interacts with MAGL, leading to the inhibition of 2-AG degradation and subsequent elevation of 2-AG levels . This interaction affects metabolic flux and metabolite levels, underscoring the compound’s role in modulating metabolic pathways.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. The compound’s ability to bind to MAGL and modulate endocannabinoid levels suggests its distribution in regions where these enzymes are highly expressed . This distribution pattern is crucial for its therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound is primarily associated with regions where MAGL is present. The compound’s binding to MAGL and subsequent modulation of endocannabinoid levels indicate its localization in subcellular compartments involved in endocannabinoid signaling . This localization is essential for its activity and function.
Properties
IUPAC Name |
[3-[[4-(aminomethyl)triazol-1-yl]methyl]azetidin-1-yl]-cyclopropylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N5O/c12-3-10-7-16(14-13-10)6-8-4-15(5-8)11(17)9-1-2-9/h7-9H,1-6,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWFCOEKHNQRTEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CC(C2)CN3C=C(N=N3)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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